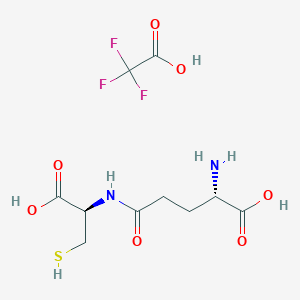

Gamma-glutamylcystéine (TFA)

Vue d'ensemble

Description

Gamma-glutamylcysteine (TFA) is a dipeptide intermediate in the synthesis of glutathione (GSH), a crucial antioxidant in biological systems. It serves as an essential cofactor for the enzyme glutathione peroxidase (GPx), which plays a significant role in protecting cells from oxidative damage.

Applications De Recherche Scientifique

Gamma-glutamylcysteine (TFA) has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of glutathione and other related compounds.

Biology: Studied for its role in cellular antioxidant defense mechanisms.

Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.

Industry: Utilized in the production of dietary supplements and pharmaceuticals aimed at boosting antioxidant levels.

Analyse Biochimique

Biochemical Properties

Gamma-glutamylcysteine (TFA) is synthesized by the enzyme gamma-glutamylcysteine synthetase, which catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This reaction is ATP-dependent and represents the first step in the biosynthesis of glutathione. Gamma-glutamylcysteine (TFA) interacts with several biomolecules, including glutathione synthetase, which further catalyzes its conversion to glutathione by adding glycine to the dipeptide . Additionally, gamma-glutamylcysteine (TFA) can interact with gamma-glutamyl transpeptidase, an enzyme involved in the gamma-glutamyl cycle, which transfers the gamma-glutamyl moiety to other amino acids or peptides .

Cellular Effects

Gamma-glutamylcysteine (TFA) influences various cellular processes by modulating the levels of glutathione. It enhances the antioxidant capacity of cells, thereby protecting them from oxidative damage. This compound also affects cell signaling pathways, particularly those involved in the response to oxidative stress. For instance, gamma-glutamylcysteine (TFA) can upregulate the expression of genes encoding antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase . Furthermore, it plays a role in cellular metabolism by participating in the detoxification of reactive oxygen species and maintaining the redox balance within cells .

Molecular Mechanism

At the molecular level, gamma-glutamylcysteine (TFA) exerts its effects primarily through its role in glutathione synthesis. By serving as a precursor to glutathione, it ensures a steady supply of this vital antioxidant. Gamma-glutamylcysteine (TFA) binds to glutathione synthetase, facilitating the addition of glycine to form glutathione . This process is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative stress. Additionally, gamma-glutamylcysteine (TFA) can modulate the activity of gamma-glutamyl transpeptidase, influencing the gamma-glutamyl cycle and the overall metabolism of glutathione .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gamma-glutamylcysteine (TFA) can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Studies have shown that gamma-glutamylcysteine (TFA) is relatively stable under physiological conditions but can degrade over time, particularly in the presence of reactive oxygen species . Long-term exposure to gamma-glutamylcysteine (TFA) has been observed to enhance the antioxidant capacity of cells and improve their resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of gamma-glutamylcysteine (TFA) in animal models are dose-dependent. At low doses, this compound has been shown to enhance the antioxidant defense mechanisms and protect against oxidative damage . At high doses, gamma-glutamylcysteine (TFA) can exhibit toxic effects, including cellular apoptosis and necrosis. The threshold for these adverse effects varies depending on the species and the specific experimental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gamma-glutamylcysteine (TFA) can be synthesized through the coupling of gamma-glutamyl and cysteine under controlled conditions. The reaction typically involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.

Industrial Production Methods: In an industrial setting, the synthesis of gamma-glutamylcysteine (TFA) is scaled up using similar principles but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring to maintain the desired reaction environment.

Analyse Des Réactions Chimiques

Types of Reactions: Gamma-glutamylcysteine (TFA) primarily undergoes reactions related to its role in glutathione synthesis and antioxidant activity. These include:

Oxidation: The conversion of gamma-glutamylcysteine (TFA) to glutathione (GSH) involves the oxidation of cysteine residues.

Reduction: The reduction of oxidized glutathione (GSSG) back to its reduced form (GSH) is another critical reaction.

Common Reagents and Conditions:

Oxidation: The presence of glutathione synthetase and ATP is essential for the oxidation process.

Reduction: Glutathione reductase and NADPH are commonly used reagents for the reduction of oxidized glutathione.

Major Products Formed:

Glutathione (GSH): The primary product formed from the oxidation of gamma-glutamylcysteine (TFA).

Reduced Glutathione (GSH): The product of the reduction of oxidized glutathione (GSSG).

Mécanisme D'action

Gamma-glutamylcysteine (TFA) exerts its effects through its role as a precursor in glutathione synthesis. The mechanism involves:

Molecular Targets: Glutathione synthetase and glutathione reductase are key enzymes involved in the synthesis and recycling of glutathione.

Pathways: The gamma-glutamyl cycle, which includes the synthesis of glutathione and its subsequent reduction, is the primary pathway through which gamma-glutamylcysteine (TFA) exerts its effects.

Comparaison Avec Des Composés Similaires

Gamma-glutamylcysteine (TFA) is unique in its role as an intermediate in glutathione synthesis. Similar compounds include:

Glutathione (GSH): The end product of gamma-glutamylcysteine (TFA) synthesis, with broader antioxidant properties.

Cysteine: A precursor in the synthesis of gamma-glutamylcysteine (TFA), but lacks the peptide bond.

Gamma-glutamyltransferase (GGT): An enzyme that plays a role in the gamma-glutamyl cycle but is not a direct precursor.

Activité Biologique

Gamma-glutamylcysteine (TFA) is a dipeptide that plays a critical role in the synthesis of glutathione (GSH), an essential antioxidant in biological systems. This compound exhibits various biological activities, particularly in cellular protection against oxidative stress and inflammation. Below, we explore its biochemical properties, mechanisms of action, and relevant research findings.

Gamma-glutamylcysteine (TFA) is synthesized from glutamate and cysteine by the enzyme gamma-glutamylcysteine synthetase. This reaction is ATP-dependent and represents the first step in GSH biosynthesis. The compound serves as a precursor to GSH, ensuring a steady supply of this vital antioxidant, which is crucial for cellular defense mechanisms against oxidative damage .

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄S |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 283159-88-6 |

| Role | Precursor in glutathione synthesis |

| Enzymatic Activity | Activates glutathione peroxidase (GPx) |

The primary mechanism through which gamma-glutamylcysteine (TFA) exerts its biological effects is by enhancing the synthesis of glutathione. This dipeptide influences various cellular processes by modulating intracellular GSH levels, which in turn affects cell signaling pathways related to oxidative stress responses.

- Antioxidant Activity : Gamma-glutamylcysteine increases the antioxidant capacity of cells by elevating GSH levels, thereby protecting against oxidative damage. It has been shown to upregulate the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .

- Anti-inflammatory Effects : Research indicates that gamma-glutamylcysteine also plays a role in modulating inflammatory responses. It has been observed to increase levels of the anti-inflammatory cytokine IL-10 while reducing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β .

- Cellular Protection : In various experimental models, gamma-glutamylcysteine has demonstrated protective effects on endothelial cells during oxidative stress and traumatic brain injury, suggesting its potential therapeutic applications .

Case Studies

- Cognitive Function Restoration : A study investigated the effects of gamma-glutamylcysteine in a mouse model of Alzheimer's disease. The compound was found to improve cognitive behavior significantly, suggesting its potential as a therapeutic agent against neurodegenerative conditions .

- Oxidative Stress Mitigation : In vitro studies showed that gamma-glutamylcysteine could protect cells from lipopolysaccharide (LPS)-induced oxidative stress by elevating intracellular GSH levels and suppressing reactive oxygen species accumulation .

- Clinical Trials : A randomized pilot study assessed the effects of oral administration of gamma-glutamylcysteine on lymphocyte GSH levels in healthy participants. Results indicated that a single dose could significantly increase GSH levels above baseline within 90 minutes, highlighting its potential utility in managing conditions associated with chronic GSH depletion .

Table 2: Summary of Key Research Findings

| Study Type | Findings |

|---|---|

| Animal Model (Alzheimer's) | Improved cognitive function; potential therapy |

| In Vitro Study | Protection against LPS-induced oxidative stress |

| Clinical Trial | Increased lymphocyte GSH levels post-administration |

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAPFIMTGPKLNF-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.